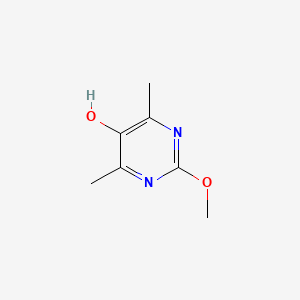

2-Methoxy-4,6-dimethylpyrimidin-5-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4,6-dimethylpyrimidin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-4-6(10)5(2)9-7(8-4)11-3/h10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHMFYQZOGTSKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)OC)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00431017 | |

| Record name | 2-Methoxy-4,6-dimethyl-5-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

345642-89-9 | |

| Record name | 2-Methoxy-4,6-dimethyl-5-pyrimidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=345642-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxy-4,6-dimethyl-5-pyrimidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00431017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methoxy-4,6-dimethylpyrimidin-5-OL physical properties

An In-Depth Technical Guide to the Physical Properties of 2-Methoxy-4,6-dimethylpyrimidin-5-ol

Introduction

This compound is a heterocyclic organic compound featuring a pyrimidine core. The pyrimidine scaffold is of significant interest to researchers, scientists, and drug development professionals as it is a fundamental component of numerous biologically active molecules, including nucleic acids and various therapeutic agents.[1] The substituents on the pyrimidine ring—a hydroxyl group, a methoxy group, and two methyl groups—impart specific physicochemical properties that are critical to its behavior in chemical and biological systems. Understanding these properties is paramount for its application in synthesis, medicinal chemistry, and materials science.

This technical guide provides a comprehensive framework for the characterization of this compound. Due to the limited availability of experimentally determined data for this specific molecule, this document focuses on established, field-proven methodologies for determining its key physical properties. The protocols described herein are designed to be self-validating and are grounded in authoritative analytical chemistry principles, providing a robust roadmap for researchers.

Chemical Identity and Predicted Physicochemical Properties

Table 1: Chemical Identifiers and Predicted Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 345642-89-9 | [3] |

| Molecular Formula | C₇H₁₀N₂O₂ | [3] |

| Molecular Weight | 154.17 g/mol | Calculated |

| XLogP3-AA (Predicted) | 0.6 | [2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Topological Polar Surface Area | 55.2 Ų | [2] |

Note: Predicted values are for the structural analog 2-Methoxy-4-methylpyrimidin-5-ol and should be confirmed experimentally.

Experimental Determination of Physical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the core physical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting point range (typically ≤1°C) is characteristic of a pure compound, whereas impurities tend to depress and broaden the melting range.

This protocol describes the use of a modern digital melting point apparatus, which allows for precise temperature control and observation.[4]

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.

-

Jab the open end of a capillary tube into the powder to collect a small amount of the sample.[5]

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be approximately 2-3 mm.[5]

-

-

Approximate Melting Point (Rapid Determination):

-

If the melting point is unknown, a preliminary rapid heating run is essential to determine an approximate range.

-

Place the loaded capillary tube into the heating block of the apparatus.

-

Set a fast heating rate (e.g., 10-20°C per minute).

-

Record the temperature range from the first sign of melting (sintering or the appearance of a liquid droplet) to the complete liquefaction of the sample.[5]

-

-

Accurate Melting Point (Slow Determination):

-

Allow the apparatus to cool to at least 20°C below the approximate melting point observed.

-

Insert a new, freshly prepared capillary tube with the sample.

-

Heat rapidly to about 15-20°C below the approximate melting point.[6]

-

Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample, the heating block, and the thermometer.

-

Carefully observe the sample through the magnifying lens.

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has turned into a clear liquid (T₂).

-

The melting point range is reported as T₁ - T₂. For a pure compound, this range should be narrow.

-

Solubility Profile

Determining the solubility of this compound in a variety of solvents provides insight into its polarity and the nature of its functional groups.[7] This information is crucial for selecting appropriate solvents for reactions, purification (recrystallization), and formulation.

This procedure involves testing the solubility in a sequence of solvents to classify the compound.[8][9]

-

General Procedure:

-

Place approximately 25 mg of the compound into a small test tube.

-

Add 0.75 mL of the selected solvent in three portions of 0.25 mL.

-

After each addition, shake the tube vigorously for at least 30 seconds.[8]

-

Observe if the solid dissolves completely. A compound is considered "soluble" if it dissolves completely at this concentration (approx. 33 mg/mL).

-

-

Solvent Sequence and Interpretation:

-

Water (H₂O):

-

If soluble, the compound is likely a small molecule with polar functional groups capable of hydrogen bonding. Test the resulting solution with litmus or pH paper.

-

Acidic pH: Suggests a water-soluble acid (Class Sₐ).

-

Basic pH: Suggests a water-soluble base (Class Sₑ).

-

Neutral pH: Suggests a water-soluble neutral compound (Class Sₙ).

-

-

-

5% Sodium Hydroxide (NaOH) (aq):

-

If insoluble in water but soluble in 5% NaOH, the compound is likely an acid. The phenolic hydroxyl group in this compound is expected to be acidic enough to react and form a soluble sodium salt.[9]

-

-

5% Sodium Bicarbonate (NaHCO₃) (aq):

-

This is a weaker base than NaOH. If the compound is soluble in 5% NaOH, test its solubility in 5% NaHCO₃. Solubility in this weaker base indicates a relatively strong acid (e.g., a carboxylic acid), while insolubility suggests a weak acid, such as a phenol.[9] this compound is expected to be insoluble in 5% NaHCO₃.

-

-

5% Hydrochloric Acid (HCl) (aq):

-

If insoluble in water and NaOH, test solubility in 5% HCl. Solubility indicates the presence of a basic functional group, such as an amine. The pyrimidine ring nitrogens have basic character and may protonate to form a soluble hydrochloride salt.

-

-

Organic Solvents:

-

Independently test solubility in common organic solvents such as methanol, ethanol, acetone, ethyl acetate, dichloromethane, and hexane to establish a polarity profile.

-

-

Caption: Systematic workflow for determining the solubility class of an organic compound.

Acidity Constant (pKa) Determination

The hydroxyl group at the 5-position of the pyrimidine ring imparts phenolic character, making the compound weakly acidic. The pKa value quantifies this acidity. UV-Vis spectroscopy is a sensitive method for determining the pKa of compounds containing a chromophore adjacent to an ionizable group.[10] The absorbance spectrum of the compound will change as a function of pH as it transitions between its protonated (phenol) and deprotonated (phenoxide) forms.[11][12]

-

Preparation of Solutions:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Buffer Solutions: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to pH 12). A universal buffer system or individual buffers (e.g., citrate, phosphate, borate) can be used. Ensure the ionic strength of all buffers is kept constant by adding a neutral salt like KCl.[11]

-

-

Spectroscopic Measurement:

-

For each buffer solution, prepare a sample by adding a small, constant aliquot of the stock solution to a fixed volume of the buffer in a quartz cuvette. The final concentration of the compound should be low enough to be within the linear range of the spectrophotometer (Absorbance < 1.5).

-

Measure the UV-Vis spectrum (e.g., from 200-400 nm) for each sample.[12]

-

Record the spectrum of the most acidic solution (e.g., pH 2), which represents the fully protonated species (HA).

-

Record the spectrum of the most basic solution (e.g., pH 12), which represents the fully deprotonated species (A⁻).[13]

-

-

Data Analysis:

-

Identify a wavelength (λ) where the difference in absorbance between the protonated (AHA) and deprotonated (AA⁻) forms is maximal.[14]

-

Plot the absorbance at this wavelength versus the pH of the buffer solutions. The resulting plot should be a sigmoidal curve.

-

The pKa is the pH at the inflection point of this curve.

-

Alternatively, the pKa can be calculated for each pH using the Henderson-Hasselbalch equation adapted for spectroscopic data:

-

pKa = pH + log [ (AA⁻ - A) / (A - AHA) ]

-

Where 'A' is the absorbance of the sample at a given intermediate pH.[13]

-

-

Calculate the pKa for several points along the curve and report the average value.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. 2-Methoxy-4-methylpyrimidin-5-ol | C6H8N2O2 | CID 67282070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|CAS 345642-89-9|Angene International Limited|製品詳細 [tci-chemical-trading.com]

- 4. westlab.com [westlab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. pharmaguru.co [pharmaguru.co]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. echemi.com [echemi.com]

2-Methoxy-4,6-dimethylpyrimidin-5-OL chemical structure and IUPAC name.

This technical guide provides a comprehensive analysis of 2-Methoxy-4,6-dimethylpyrimidin-5-ol, a substituted pyrimidine of interest to researchers and professionals in the fields of medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone of many biologically active molecules, and understanding the nuances of its derivatives is paramount for novel molecular design and synthesis.

Chemical Identity and Nomenclature

The precise chemical identity of a molecule is fundamental to all subsequent research. For the compound , the systematic name according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is This compound .

This name precisely describes the molecular architecture: a central pyrimidine ring functionalized with a methoxy group at the 2-position, two methyl groups at positions 4 and 6, and a hydroxyl group at the 5-position.

Chemical Structure

The two-dimensional representation of this compound is crucial for visualizing its atomic connectivity and functional group arrangement.

Caption: 2D Chemical Structure of this compound

Physicochemical Properties

A summary of the key computed physicochemical properties of a closely related analog, 2-methoxy-4-methylpyrimidin-5-ol, is presented in Table 1. These values, primarily sourced from the PubChem database, offer valuable insights into the molecule's behavior in various chemical and biological environments.[1]

| Property | Value | Source |

| Molecular Weight | 140.14 g/mol | PubChem[1] |

| XLogP3-AA | 0.6 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 140.058577502 Da | PubChem[1] |

| Topological Polar Surface Area | 55.2 Ų | PubChem[1] |

Proposed Synthesis and Methodologies

A logical approach would involve the initial synthesis of a 4,6-dimethylpyrimidin-5-ol core, followed by functionalization at the 2-position.

Proposed Synthetic Workflow

The following diagram illustrates a potential synthetic pathway for this compound.

Caption: Proposed Synthetic Workflow for this compound

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4,6-Dimethylpyrimidin-5-ol

This initial step involves the cyclization of a β-dicarbonyl compound with formamide. A similar procedure has been described for the synthesis of 4,6-dimethylpyrimidin-5-ol.[2]

-

To a solution of 3-chloro-2,4-pentanedione in formic acid, add formamide.

-

Reflux the reaction mixture for an extended period (e.g., 12 hours).

-

Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Basify the mixture with an aqueous solution of ammonium hydroxide and reflux for an additional period (e.g., 5 hours).

-

After cooling, concentrate the mixture and add a suitable organic solvent (e.g., acetone) to precipitate the product.

-

Isolate the crude 4,6-dimethylpyrimidin-5-ol by filtration and wash with a cold solvent.

Step 2: Synthesis of 2-Chloro-4,6-dimethylpyrimidin-5-ol

The hydroxyl group at the 2-position of the pyrimidine ring can be converted to a chlorine atom, which is a good leaving group for subsequent nucleophilic substitution.

-

To a solution of 4,6-dimethylpyrimidin-5-ol, add a chlorinating agent such as phosphorus oxychloride (POCl₃).

-

Heat the reaction mixture under reflux until the starting material is consumed, as monitored by TLC or LC-MS.

-

Carefully quench the reaction by pouring it onto crushed ice.

-

Extract the product into a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-4,6-dimethylpyrimidin-5-ol.

Step 3: Synthesis of this compound

The final step involves a nucleophilic aromatic substitution reaction to introduce the methoxy group.

-

Dissolve the crude 2-chloro-4,6-dimethylpyrimidin-5-ol in anhydrous methanol.

-

Add a solution of sodium methoxide in methanol dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

-

Neutralize the reaction with a mild acid (e.g., acetic acid).

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Partition the residue between water and an organic solvent (e.g., dichloromethane).

-

Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain the crude product.

-

Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Applications in Drug Discovery

The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents. The specific substitution pattern of this compound, featuring both hydrogen bond donating (hydroxyl) and accepting (methoxy, nitrogen atoms) groups, makes it an attractive starting point for the design of novel bioactive molecules.

Derivatives of similar pyrimidinols have been investigated as selective fibroblast growth factor receptor 4 (FGFR4) inhibitors for the potential treatment of hepatocellular carcinoma.[2] This suggests that this compound could serve as a valuable building block for the synthesis of kinase inhibitors or other targeted therapies.

References

-

PubChem. 2-Methoxy-4-methylpyrimidin-5-ol. National Center for Biotechnology Information. [Link]

-

Lee, J. H., et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Frontiers in Chemistry, 10, 848695. [Link]

Sources

- 1. 2-Methoxy-4-methylpyrimidin-5-ol | C6H8N2O2 | CID 67282070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Methoxy-4,6-dimethylpyrimidin-5-OL (CAS: 345642-89-9): A Versatile Scaffold for Kinase Inhibitor Development

Abstract

This technical guide provides a comprehensive analysis of 2-Methoxy-4,6-dimethylpyrimidin-5-OL, a heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. While specific literature on this exact molecule is sparse, its structural similarity to key intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors, provides a strong rationale for its investigation. This document will synthesize available data on closely related pyrimidine analogs to elucidate the chemical properties, propose robust synthetic and analytical methodologies, and explore the profound potential of this scaffold in the development of novel therapeutic agents. The focus will be on providing actionable insights for researchers, scientists, and drug development professionals aiming to leverage the pyrimidine core in their discovery programs.

Introduction: The Pyrimidine Core and Its Significance

The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous FDA-approved drugs and biologically active molecules.[1] Its prevalence stems from its ability to mimic endogenous nucleobases, allowing it to interact with a wide array of biological targets and interfere with cellular processes.[1][2] Substituted pyrimidines are central to the development of:

-

Anticancer Agents: Acting as antimetabolites or, more recently, as highly selective kinase inhibitors.[1]

-

Antimicrobial and Antiviral Therapeutics: By inhibiting essential microbial enzymes or viral replication processes.[1]

-

Anti-inflammatory Drugs: Modulating key signaling pathways involved in inflammation.[1][3]

This compound (CAS: 345642-89-9) belongs to this critical class of compounds.[4][5] While not extensively studied itself, its constituent parts—the dimethylated pyrimidin-5-ol core—are present in advanced clinical candidates and approved drugs, highlighting its potential as a valuable building block for novel therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the first step in any rational drug design campaign.

The following table summarizes the key computed physicochemical properties for the closely related analog, 2,4-dimethylpyrimidin-5-ol, which serves as a reliable proxy for estimating the behavior of the title compound.

| Property | Value | Source |

| Molecular Weight | 124.14 g/mol | PubChem[6] |

| XLogP3 | 0.6 | PubChem[6] |

| Hydrogen Bond Donor Count | 1 | PubChem[6] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[6] |

| Rotatable Bond Count | 0 | PubChem[6] |

| Exact Mass | 124.063662883 Da | PubChem[6] |

| Topological Polar Surface Area | 46 Ų | PubChem[6] |

Synthesis and Characterization: A Proposed Pathway

Proposed Synthetic Workflow

The synthesis hinges on the initial formation of the core 4,6-dimethylpyrimidin-5-ol ring, followed by functionalization.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Inferred)

This protocol is a validated approach for generating the pyrimidinol core, which is the critical and most complex part of the synthesis.[7][8]

Step 1: Synthesis of 4,6-Dimethylpyrimidin-5-ol (31) [7]

-

Reaction Setup: To a solution of 3-chloro-2,4-pentadione (1.0 eq) in formic acid, add formamide (approx. 2.2 eq).

-

Cyclization: Reflux the reaction mixture for 12 hours. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This step forms an intermediate oxazole.[8]

-

Rearrangement: Cool the mixture to room temperature. Carefully add aqueous ammonium hydroxide dropwise until a basic pH is achieved and maintained.

-

Final Ring Formation: Reflux the now basic mixture for an additional 5 hours.

-

Workup and Isolation: Cool the reaction to room temperature and concentrate under reduced pressure. Add acetone to the residue to precipitate the product, which can then be isolated by filtration.

Step 2: Methoxylation to Yield this compound The introduction of the 2-methoxy group onto the pyrimidine ring is a logical subsequent step. While a direct precedent for this specific molecule is unavailable, standard methoxylation conditions used for similar heterocyclic systems would be the logical starting point for optimization.

-

Reagent Selection: A suitable methoxylating agent such as dimethyl sulfate or a related reagent would be employed.

-

Reaction Conditions: The 4,6-dimethylpyrimidin-5-ol intermediate would be dissolved in an appropriate aprotic solvent (e.g., DMF or THF) with a non-nucleophilic base (e.g., NaH or K2CO3).

-

Execution: The methoxylating agent would be added dropwise at a controlled temperature (e.g., 0 °C to room temperature), and the reaction would be stirred until completion as monitored by TLC or LC-MS.

-

Purification: The final product would be isolated via standard aqueous workup and purified using column chromatography on silica gel.

Spectroscopic Characterization (Anticipated)

The identity and purity of the synthesized this compound would be confirmed using standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show distinct singlets for the two methyl groups on the pyrimidine ring, a singlet for the methoxy group protons, and a signal for the hydroxyl proton.

-

¹³C NMR: The carbon NMR would show characteristic peaks for the aromatic carbons of the pyrimidine ring, the methyl carbons, and the methoxy carbon.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight of the compound, with an expected [M+H]⁺ peak corresponding to the molecular formula C7H10N2O2.

Potential Applications in Drug Discovery: Targeting FGFR4 in Hepatocellular Carcinoma

The most compelling application for scaffolds like this compound lies in the development of kinase inhibitors. Research into the structurally similar 2-amino-4,6-dimethylpyrimidin-5-ol has demonstrated its utility in creating highly selective and potent inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4).[7][8][9]

FGFR4 is a tyrosine kinase receptor that has emerged as a critical oncogenic driver in a subset of hepatocellular carcinoma (HCC), the third leading cause of cancer-related death worldwide.[8][9] The FGF19-FGFR4 signaling axis is frequently overactivated in HCC, leading to uncontrolled tumor growth.[9] Therefore, selective FGFR4 inhibitors represent a promising targeted therapy for these patients.

Mechanism of Action and the Role of the Pyrimidine Scaffold

Derivatives of the dimethylpyrimidin-5-ol core have been designed to bind to the ATP-binding pocket of the FGFR4 kinase domain.[9] The strategic placement of methyl groups on the pyrimidine ring has been shown to be crucial for achieving selectivity. These methyl groups can create steric hindrance that prevents binding to other FGFR family members (FGFR1-3) while permitting a favorable conformation for strong interaction with FGFR4.[8][9] A compound developed from this scaffold, compound 6O , demonstrated potent and highly selective FGFR4 inhibition and strong anti-proliferative activity against an HCC cell line.[8][9]

FGFR4 Signaling Pathway and Point of Intervention

The diagram below illustrates the FGFR4 signaling pathway and the point at which inhibitors derived from the this compound scaffold would act.

Caption: Targeted FGFR4 signaling pathway for HCC intervention.

Conclusion and Future Directions

This compound represents a chemical scaffold with significant, albeit largely untapped, potential. While direct biological data is scarce, the demonstrated success of its close structural analogs as potent and selective FGFR4 inhibitors provides a compelling roadmap for its application in oncology drug discovery.[7][9] The methoxy group at the 2-position offers a distinct electronic and steric profile compared to the well-studied amino and bromo analogs, potentially enabling the development of next-generation inhibitors with improved properties such as potency, selectivity, or pharmacokinetics.

Future research should focus on the efficient synthesis and purification of this compound, followed by its use as a core building block in the creation of a focused library of potential kinase inhibitors. Subsequent screening of this library against a panel of kinases, with a primary focus on FGFR4, would be a critical step in validating the therapeutic potential of this promising scaffold.

References

- C7H10N2O2|Cas number 345642-89-9|2-methoxy-4,6... (n.d.). Google Cloud.

- AB535682 | CAS 345642-89-9 – abcr Gute Chemie. (n.d.). abcr Gute Chemie.

- CAS号列表_3_第523页. (n.d.). Chemicalbook.

- 2-Methoxy-4-methylpyrimidin-5-ol | C6H8N2O2 | CID 67282070. (n.d.). PubChem.

- The Elusive Biological Profile of 4-methoxypyrimidin-5-ol: A Survey of Related Pyrimidine Derivatives. (n.d.). Benchchem.

- This compound. (n.d.). Fujifilm Wako Pure Chemical Corporation.

- This compound CAS#:345642-89-9. (n.d.). Molbase.

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). PubMed Central.

- 2-Methoxy-4,6-dimethyl-5-pyrimidinamine synthesis. (n.d.). ChemicalBook.

- Buy 2,4-Dimethylpyrimidin-5-ol | 412003-95-3. (2023). Smolecule.

- US20230092143A1 - Method for the synthesis of 2,4-dimethylpyrimidin-5-ol, intermediates, and method for the synthesis of lemborexant using the intermediates. (n.d.). Google Patents.

- Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. (n.d.). PubMed.

- Technical Support Center: Scale-Up Synthesis of 4-Methoxypyrimidin-5-ol. (n.d.). Benchchem.

- 4,6-二甲基嘧啶-5-醇CAS#: 345642-89-9. (n.d.). ChemWhat.

- An In-Depth Technical Guide to 4-Methoxypyrimidin-5-ol: Chemical Properties, Structure, and Potential Applications. (n.d.). Benchchem.

- 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082. (n.d.). PubChem.

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. (2022). ResearchGate.

- Application of 4-Methoxypyrimidin-5-ol in Kinase Inhibitor Synthesis: A Review of Potential Synthetic Strategies. (n.d.). Benchchem.

- 2,4-dimethylpyrimidin-5-ol , Supplier | CAS 412003-95-3. (n.d.). Sun-shinechem.

- 4,6-DIMETHYLPYRIMIDIN-2-OL | CAS 108-79-2. (n.d.). Matrix Fine Chemicals.

- 4,6-Dimethylpyrimidin-5-ol from Aladdin Scientific. (n.d.). Biocompare.com.

- Application Notes and Protocols for 4-Methoxypyrimidin-5-ol in Medicinal Chemistry. (n.d.). Benchchem.

- 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor rec. (n.d.). Semantic Scholar.

- Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. (2020). PubMed.

- Bioactive Potential of 2-Methoxy-4-vinylphenol and Benzofuran from Brassica oleracea L. var. capitate f, rubra (Red Cabbage) on Oxidative and Microbiological Stability of Beef Meat. (2020). PubMed Central.

- 1823882-20-7|2-Methoxy-4,6-dimethylpyrimidine-5-carbonitrile. (n.d.). BLDpharm.

- (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. (2021). ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. molecularinfo.com [molecularinfo.com]

- 5. CAS号列表_3_第523页_Chemicalbook [chemicalbook.com]

- 6. 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Methoxy-4,6-dimethylpyrimidin-5-ol: Synthesis, Characterization, and Therapeutic Potential

This technical guide offers a comprehensive overview of 2-Methoxy-4,6-dimethylpyrimidin-5-ol, a substituted pyrimidine of significant interest to researchers in medicinal chemistry and drug discovery. While direct literature on this specific molecule is emerging, this document synthesizes data from closely related analogs to provide a robust framework for its study. By examining its inferred physicochemical properties, proposing a validated synthetic route, and exploring its potential biological significance, this guide serves as a foundational resource for scientists and drug development professionals.

The pyrimidine scaffold is a cornerstone in the development of therapeutics, forming the core of numerous antiviral, anticancer, and anti-inflammatory agents.[1][2][3] The specific substitutions of a methoxy group at the C2 position and two methyl groups at C4 and C6, combined with a hydroxyl group at C5, suggest a unique electronic and steric profile that warrants investigation for novel pharmacological activity.

Core Physicochemical & Structural Properties

The foundational step in evaluating any new chemical entity is to establish its molecular formula, weight, and key physicochemical characteristics. These properties, summarized in Table 1, are crucial for predicting the molecule's behavior in both chemical reactions and biological systems.

Molecular Formula and Weight

Based on its chemical structure, the molecular formula for this compound is determined to be C₇H₁₀N₂O₂ .

The corresponding molecular weight is calculated as 170.17 g/mol .

Data Summary Table

| Property | Value (Predicted/Calculated) | Source & Rationale |

| Molecular Formula | C₇H₁₀N₂O₂ | Structural Analysis |

| Molecular Weight | 170.17 g/mol | Calculation from Formula |

| IUPAC Name | This compound | IUPAC Nomenclature Rules |

| XLogP3-AA | ~0.8-1.2 | Inferred from analogs like 2,4-dimethylpyrimidin-5-ol (XLogP3: 0.6)[4] and the addition of a methoxy group. |

| Hydrogen Bond Donor Count | 1 | From the hydroxyl (-OH) group.[5] |

| Hydrogen Bond Acceptor Count | 4 | From the two ring nitrogens and two oxygen atoms.[5] |

| Rotatable Bond Count | 1 | The C-O bond of the methoxy group.[5] |

| Topological Polar Surface Area | ~55-65 Ų | Inferred from analogs like 2-methoxy-4-methylpyrimidin-5-ol (55.2 Ų).[5] |

Table 1: Physicochemical Properties of this compound.

Proposed Synthesis and Purification Workflow

Synthetic Workflow Diagram

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,4-Dimethylpyrimidin-5-ol | C6H8N2O | CID 45080082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Methoxy-4-methylpyrimidin-5-ol | C6H8N2O2 | CID 67282070 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of 2-Methoxy-4,6-dimethylpyrimidin-5-OL: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-Methoxy-4,6-dimethylpyrimidin-5-ol in organic solvents. In the absence of publicly available quantitative solubility data for this compound, this document serves as an essential resource for researchers, scientists, and drug development professionals. It offers a detailed analysis of the molecule's physicochemical properties to enable informed predictions of its solubility behavior. Furthermore, this guide presents detailed, field-proven experimental protocols for the precise determination of solubility, empowering researchers to generate reliable data for their specific applications.

Introduction: The Significance of Solubility in Research and Development

Solubility, the measure of a solute's ability to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical property in the fields of chemistry and pharmacology.[1] For a compound like this compound, a substituted pyrimidine of interest in medicinal chemistry, understanding its solubility is paramount for a variety of applications, including:

-

Reaction Chemistry: Ensuring that reactants are in the same phase is crucial for efficient chemical synthesis.[2]

-

Purification: Techniques such as crystallization and chromatography are fundamentally dependent on differential solubility.

-

Drug Development: The bioavailability and efficacy of a potential therapeutic agent are often directly linked to its solubility.[1]

Predicting the Solubility of this compound: A Structure-Based Approach

The solubility of a compound is intrinsically linked to its molecular structure.[3] By examining the functional groups and overall polarity of this compound, we can make educated predictions about its behavior in various organic solvents based on the principle of "like dissolves like".[2]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in Table 1.[4]

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₂ | PubChem[4] |

| Molecular Weight | 140.14 g/mol | PubChem[4] |

| XLogP3-AA (Predicted Lipophilicity) | 0.6 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[4] |

| Topological Polar Surface Area | 55.2 Ų | PubChem[4] |

-

Hydrogen Bonding: The presence of one hydrogen bond donor (the hydroxyl group) and four hydrogen bond acceptors (the two nitrogen atoms and two oxygen atoms) suggests that this compound can engage in significant hydrogen bonding interactions.[5]

-

Polarity: The pyrimidine ring, along with the methoxy and hydroxyl groups, imparts a considerable degree of polarity to the molecule. The topological polar surface area (TPSA) of 55.2 Ų further indicates a polar character.

-

Lipophilicity: The predicted octanol-water partition coefficient (XLogP3-AA) of 0.6 suggests that the compound has a relatively balanced hydrophilic and lipophilic nature, leaning slightly towards hydrophilicity.[6]

Predicted Solubility Profile

Based on these properties, a predicted solubility profile in common organic solvents is presented in Table 2.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the hydroxyl and methoxy groups, and the nitrogen atoms of the pyrimidine ring.[7][8] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are polar and can accept hydrogen bonds, facilitating the dissolution of the polar solute.[7][8] |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The significant difference in polarity between the solute and these solvents will likely result in poor solvation.[7][8] |

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following section provides detailed protocols for two widely accepted methods.

The Shake-Flask Method (OECD Guideline 105)

The Shake-Flask method is a robust and widely recognized technique for determining the solubility of a substance.[9][10][11][12] It is particularly suitable for compounds with solubilities above 10 mg/L.[12]

Causality Behind the Method: This method is designed to achieve a thermodynamic equilibrium between the undissolved solute and the saturated solution.[13] The extended agitation period ensures that the maximum amount of solute has dissolved, and the subsequent separation and analysis of the saturated solution provide a direct measure of solubility at a given temperature.

Experimental Protocol:

-

Preparation:

-

Ensure the this compound is of high purity.

-

Select a suitable analytical method for quantification (e.g., HPLC, UV-Vis spectroscopy). Prepare a calibration curve.

-

Use high-purity organic solvents.

-

-

Procedure:

-

Add an excess amount of this compound to a flask containing the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask and place it in a constant temperature water bath or incubator. Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After the equilibration period, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant (the saturated solution) using a syringe fitted with a filter to remove any solid particles.

-

Dilute the sample as necessary to fall within the range of the analytical calibration curve.

-

Analyze the concentration of the diluted sample using the pre-determined analytical method.

-

-

Data Analysis:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/L or mol/L.

-

Repeat the experiment at different temperatures if a temperature-dependent solubility profile is required.

-

Gravimetric Method

Causality Behind the Method: This method relies on the direct measurement of the mass of the dissolved solute in a known mass or volume of the solvent.[14] By evaporating the solvent from a saturated solution, the mass of the remaining solute can be accurately determined.

Experimental Protocol:

-

Preparation:

-

Ensure the this compound is of high purity.

-

Use a high-purity, volatile organic solvent.

-

-

Procedure:

-

Prepare a saturated solution of this compound in the chosen solvent at a constant temperature, as described in the Shake-Flask method.

-

Allow the undissolved solid to settle.

-

Accurately weigh a clean, dry evaporating dish.

-

Carefully transfer a known volume or mass of the clear, saturated supernatant to the pre-weighed evaporating dish.

-

Gently evaporate the solvent in a fume hood or using a rotary evaporator.

-

Once the solvent is removed, dry the evaporating dish containing the solid residue in an oven at a temperature below the compound's melting or decomposition point until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it accurately.

-

-

Data Analysis:

-

Subtract the initial weight of the evaporating dish from the final weight to determine the mass of the dissolved solute.

-

Calculate the solubility based on the mass of the solute and the volume or mass of the solvent used.

-

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the determination of the solubility of this compound.

Caption: Workflow for predicting and experimentally determining the solubility of an organic compound.

Conclusion

While direct, quantitative solubility data for this compound in organic solvents remains to be published, this guide provides a robust framework for researchers to proceed with their work. By understanding the physicochemical properties of the molecule, informed predictions about its solubility can be made. Furthermore, the detailed experimental protocols for the Shake-Flask and gravimetric methods provide the necessary tools for the accurate and reliable determination of this crucial parameter. The systematic approach outlined herein will enable researchers to generate the high-quality data required for advancing their projects in chemical synthesis, purification, and drug development.

References

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central - NIH. (n.d.). Retrieved from [Link]

-

Polar Protic and Aprotic Solvents - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]

-

CLASSIFICATION OF SOLVENTS. (n.d.). Retrieved from [Link]

-

A water solubility prediction algorithm based on the StackBoost model - PMC - NIH. (2025, August 29). Retrieved from [Link]

-

Determination of Solubility by Gravimetric Method. (n.d.). Retrieved from [Link]

-

Test No. 105: Water Solubility - OECD. (n.d.). Retrieved from [Link]

-

Prediction of drug solubility from molecular structure using a drug-like training set. (2025, August 9). Retrieved from [Link]

-

How To Predict Solubility Of Organic Compounds? - Chemistry For Everyone - YouTube. (2025, February 12). Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review - National Journal of Pharmaceutical Sciences. (n.d.). Retrieved from [Link]

-

OECD 105 - Water Solubility - Situ Biosciences. (n.d.). Retrieved from [Link]

-

Organic Chem Review: Classifying Solvents as Polar or Nonpolar | Kaplan MCAT Prep. (2019, September 29). Retrieved from [Link]

-

Test No. 105: Water Solubility - OECD. (n.d.). Retrieved from [Link]

-

The classification and size order of polar solvents - Junyuan Petroleum Group. (2022, March 4). Retrieved from [Link]

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents - Master Organic Chemistry. (2012, April 27). Retrieved from [Link]

-

Steps in Gravimetric Analysis | PDF | Solubility | Analytical Chemistry - Scribd. (n.d.). Retrieved from [Link]

-

OECD 105 - Phytosafe. (n.d.). Retrieved from [Link]

-

Prediction of the solubility of selected pharmaceuticals in water and alcohols with a group contribution method | Request PDF - ResearchGate. (2025, August 8). Retrieved from [Link]

-

Solubility testing in accordance with the OECD 105 - FILAB. (n.d.). Retrieved from [Link]

-

Determination of solubility by gravimetric method: A brief review. (n.d.). Retrieved from [Link]

-

2-Methoxy-4-methylpyrimidin-5-ol | C6H8N2O2 | CID 67282070 - PubChem. (n.d.). Retrieved from [Link]

-

GRAVIMETRIC ANALYTICAL CHEMISTRY – LAB. (n.d.). Retrieved from [Link]

Sources

- 1. pharmacyjournal.info [pharmacyjournal.info]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. A water solubility prediction algorithm based on the StackBoost model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Methoxy-4-methylpyrimidin-5-ol | C6H8N2O2 | CID 67282070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. idc-online.com [idc-online.com]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. oecd.org [oecd.org]

- 11. OECD 105 - Phytosafe [phytosafe.com]

- 12. filab.fr [filab.fr]

- 13. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uomus.edu.iq [uomus.edu.iq]

- 15. pharmajournal.net [pharmajournal.net]

- 16. scribd.com [scribd.com]

- 17. uomosul.edu.iq [uomosul.edu.iq]

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract: The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of essential biomolecules, including the nucleobases of DNA and RNA.[1][2][3] Its inherent biological significance and versatile chemical nature have established it as a "privileged scaffold" in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[4][5] This in-depth technical guide provides a comprehensive overview of the known biological activities of pyrimidine derivatives for researchers, scientists, and drug development professionals. We will explore the multifaceted roles of these compounds in various therapeutic areas, with a primary focus on their anticancer, antiviral, antimicrobial, and anti-inflammatory properties. This guide will delve into the specific mechanisms of action, highlight key drug examples, and present relevant signaling pathways and experimental protocols to provide a thorough understanding of this critical class of compounds in modern drug discovery.

Introduction: The Enduring Significance of the Pyrimidine Scaffold

The Fundamental Role of Pyrimidines in Biology

The pyrimidine ring system is a cornerstone of life itself. As a key component of nucleic acids, the pyrimidines cytosine, thymine, and uracil are integral to the storage and transfer of genetic information.[1][2] Beyond their role in DNA and RNA, pyrimidine derivatives are also found in essential biomolecules such as thiamine (Vitamin B1) and various coenzymes, highlighting their importance in fundamental metabolic and enzymatic processes.[3][6] This inherent presence in biological systems provides a unique advantage for pyrimidine-based drugs, as they can often interact with biological targets with high specificity and efficacy.[4]

Pyrimidine as a Privileged Scaffold in Medicinal Chemistry

In the realm of drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets, leading to the development of drugs for various diseases. The pyrimidine nucleus is a quintessential example of such a scaffold.[4] Its ability to be readily functionalized at multiple positions allows for the creation of diverse chemical libraries with a wide range of physicochemical properties.[5][7] This structural versatility enables medicinal chemists to fine-tune the biological activity, selectivity, and pharmacokinetic profiles of pyrimidine derivatives, making them highly attractive for the development of novel therapeutics.[5]

Scope of this Guide

This guide will provide a detailed exploration of the major biological activities of pyrimidine derivatives, with a focus on their therapeutic applications. We will dissect the molecular mechanisms underlying their efficacy as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. For each therapeutic area, we will discuss seminal and recent examples of pyrimidine-based drugs, their targeted pathways, and the experimental methodologies used to evaluate their biological activity.

Anticancer Activity of Pyrimidine Derivatives

The development of pyrimidine derivatives as anticancer agents has been a highly successful endeavor, yielding numerous clinically approved drugs.[8] Their efficacy stems from their ability to interfere with various cellular processes that are critical for cancer cell proliferation and survival.

Mechanisms of Action in Oncology

Many pyrimidine derivatives function as potent inhibitors of protein kinases, which are key regulators of cell growth, differentiation, and survival.[9] For instance, certain pyrimidine-based compounds have been designed to target Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are often dysregulated in cancer.[10][11]

Microtubules are essential components of the cytoskeleton and play a crucial role in cell division. Some pyrimidine derivatives have been shown to disrupt microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[10]

DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of nucleotides and amino acids. Pyrimidine-based DHFR inhibitors can deplete the cellular pool of tetrahydrofolate, thereby inhibiting DNA synthesis and cell proliferation.

As analogs of natural pyrimidines, some derivatives can be incorporated into DNA during replication, leading to chain termination and the inhibition of DNA synthesis.[8] 5-Fluorouracil is a classic example of a pyrimidine analog that functions as an antimetabolite to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis.[8][12]

Key Pyrimidine-Based Anticancer Drugs

| Drug Name | Mechanism of Action | Primary Indication |

| 5-Fluorouracil | Inhibits thymidylate synthase, disrupting DNA synthesis.[8][12] | Colorectal, breast, stomach, and pancreatic cancers. |

| Gemcitabine | Nucleoside metabolic inhibitor, incorporated into DNA leading to chain termination.[8] | Pancreatic, non-small cell lung, breast, and ovarian cancers. |

| Imatinib | Tyrosine kinase inhibitor targeting BCR-Abl.[8][9] | Chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). |

| Palbociclib | Selective inhibitor of CDK4 and CDK6.[13] | HR-positive, HER2-negative advanced or metastatic breast cancer. |

| Osimertinib | EGFR tyrosine kinase inhibitor.[9] | EGFR-mutated non-small cell lung cancer. |

Signaling Pathways Targeted by Pyrimidine Derivatives in Cancer

Caption: EGFR signaling pathway and inhibition by pyrimidine derivatives.

Experimental Protocols for Evaluating Anticancer Activity

MTT Assay Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the pyrimidine derivative and a vehicle control. Incubate for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Propidium Iodide (PI) Staining Protocol:

-

Treat cells with the pyrimidine derivative for the desired time.

-

Harvest the cells and fix them in ice-cold 70% ethanol.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes.

-

Analyze the DNA content by flow cytometry to determine the cell cycle distribution.

Antiviral Activity of Pyrimidine Derivatives

Pyrimidine derivatives have played a pivotal role in the development of antiviral therapies, particularly against viruses like HIV and influenza.[14][15][16][17]

Mechanisms of Action against Viruses

Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiviral drugs that bind to an allosteric site on the reverse transcriptase enzyme, inhibiting its function and preventing the conversion of viral RNA into DNA.[10] Several pyrimidine-based compounds have been developed as potent NNRTIs.

Viral proteases are essential for the cleavage of viral polyproteins into functional proteins required for viral replication. Pyrimidine derivatives have been designed to inhibit these proteases, thereby blocking viral maturation.

Some pyrimidine-based antivirals target host cell factors that are essential for viral replication, offering a broader spectrum of activity and a higher barrier to resistance.

Notable Pyrimidine-Based Antiviral Drugs

| Drug Name | Mechanism of Action | Primary Indication |

| Zidovudine (AZT) | Nucleoside reverse transcriptase inhibitor.[12] | HIV/AIDS. |

| Stavudine | Nucleoside reverse transcriptase inhibitor.[12] | HIV/AIDS. |

| Etravirine | Non-nucleoside reverse transcriptase inhibitor.[18] | HIV/AIDS. |

| Idoxuridine | Inhibits viral DNA synthesis.[12] | Herpes simplex virus keratitis. |

| Trifluridine | Inhibits viral DNA synthesis.[12] | Herpes simplex virus keratitis and keratoconjunctivitis. |

Viral Replication Cycle and Points of Intervention by Pyrimidine Derivatives

Caption: Key stages of a viral replication cycle targeted by pyrimidine derivatives.

Experimental Protocols for Assessing Antiviral Efficacy

-

Grow a confluent monolayer of host cells in a multi-well plate.

-

Infect the cells with a known titer of the virus.

-

After a short adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the pyrimidine derivative.

-

Incubate the plates until visible plaques (zones of cell death) are formed.

-

Stain the cells (e.g., with crystal violet) and count the number of plaques.

-

The EC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine derivatives have demonstrated broad-spectrum activity against a variety of bacterial and fungal pathogens.[18][19][20][21]

Mechanisms of Antibacterial and Antifungal Action

Similar to their anticancer mechanism, pyrimidine-based DHFR inhibitors are effective against microbial pathogens by blocking folate synthesis. Trimethoprim is a well-known example.[22]

Some pyrimidine derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis and death.

Targeting the fatty acid biosynthesis pathway in bacteria is another mechanism by which pyrimidine derivatives can exert their antimicrobial effects.[10]

Prominent Pyrimidine-Based Antimicrobial Agents

| Drug Name | Mechanism of Action | Primary Indication |

| Trimethoprim | Inhibits dihydrofolate reductase.[12][22] | Urinary tract infections, respiratory tract infections. |

| Sulfadiazine | Inhibits dihydropteroate synthase. Often used in combination with pyrimethamine.[12] | Toxoplasmosis, malaria. |

| Flucytosine | Converted to 5-fluorouracil within fungal cells, inhibiting DNA and RNA synthesis.[22] | Systemic fungal infections (e.g., candidiasis, cryptococcosis). |

Experimental Protocols for Antimicrobial Susceptibility Testing

Broth Microdilution Method:

-

Prepare serial two-fold dilutions of the pyrimidine derivative in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory and Other Biological Activities

Beyond their roles in infectious diseases and oncology, pyrimidine derivatives also exhibit a range of other important biological activities, including anti-inflammatory effects.[10][19]

Mechanism of Anti-inflammatory Action

Some pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[23] By inhibiting COX-1 and/or COX-2, these compounds can reduce the production of prostaglandins, which are pro-inflammatory molecules.

Other Therapeutic Applications

The versatile pyrimidine scaffold has been explored for a multitude of other therapeutic applications, including:

-

Central Nervous System (CNS) Disorders: As anticonvulsants and antidepressants.[10][11]

-

Cardiovascular Diseases: As antihypertensive agents.[10][11]

Synthesis Strategies for Biologically Active Pyrimidine Derivatives

A variety of synthetic methods have been developed for the preparation of pyrimidine derivatives. One of the most well-known is the Biginelli reaction , a one-pot multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones.[24] This and other synthetic strategies provide a versatile platform for the generation of diverse libraries of pyrimidine compounds for drug discovery.[25][26][27]

Conclusion and Future Perspectives

The pyrimidine scaffold continues to be a highly fruitful area of research in medicinal chemistry.[4][9] Its fundamental role in biology and its synthetic tractability make it an enduringly attractive starting point for the design of novel therapeutic agents. Future research will likely focus on the development of more selective and potent pyrimidine derivatives, as well as the exploration of novel biological targets for this versatile class of compounds. The application of computational methods and structure-based drug design will undoubtedly accelerate the discovery of the next generation of pyrimidine-based drugs.

References

-

Review on Antimicrobial Activity of Pyrimidine. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2023). Molecules, 28(21), 7388. Retrieved from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2022). World Journal of Advanced Research and Reviews, 15(1), 272-296. Retrieved from [Link]

-

Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. (2022). International Journal of Research and Publication Reviews, 3(6), 2058-2067. Retrieved from [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review. (2017). International Journal of Petrochemical Science & Engineering, 2(2). Retrieved from [Link]

-

Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. (2011). Molecules, 16(8), 6836-6844. Retrieved from [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). Recent Patents on Anti-Infective Drug Discovery, 17(3), 324-345. Retrieved from [Link]

-

Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). Chemistry, 6(2), 528-552. Retrieved from [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). Asian Journal of Pharmaceutical and Clinical Research, 16(6), 20-27. Retrieved from [Link]

-

Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules, 29(23), 5296. Retrieved from [Link]

-

Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2022). Journal of the Chinese Chemical Society, 69(11), 1801-1845. Retrieved from [Link]

-

Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). (2018). Oriental Journal of Chemistry, 34(3), 1215-1234. Retrieved from [Link]

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. (2018). Journal of Drug Delivery and Therapeutics, 8(5), 10-21. Retrieved from [Link]

-

RECENT ADVANCES IN ANTIMICROBIAL ACTIVITY OF PYRIMIDINES: A REVIEW. (2023). Innovare Academic Sciences. Retrieved from [Link]

-

Synthesis and biological activities of some new pyrimidine derivatives from chalcones. (2014). Der Pharma Chemica, 6(1), 224-233. Retrieved from [Link]

-

Synthesis and anti-influenza virus activity of novel pyrimidine derivatives. (1995). Journal of Medicinal Chemistry, 38(22), 4558-4566. Retrieved from [Link]

-

Pyrimidine As Anticancer Agent: A Review. (2011). Journal of Advanced Scientific Research, 2(4), 23-31. Retrieved from [Link]

-

Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. (2022). ResearchGate. Retrieved from [Link]

-

Synthesis and antibacterial properties of pyrimidine derivatives. (2019). Molecules, 24(18), 3345. Retrieved from [Link]

-

A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES. (2021). International Journal of Creative Research Thoughts, 9(12). Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Current Drug Discovery Technologies, 19(2), 1-15. Retrieved from [Link]

-

Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2024). Iconic Research and Engineering Journals, 7(12), 1-13. Retrieved from [Link]

-

PYRIMIDINE AND ITS BIOLOGICAL ACTIVITY: A REVIEW. (2013). PharmaTutor. Retrieved from [Link]

-

Antiviral activity of pyrimidine containing compounds: Patent review. (2022). Semantic Scholar. Retrieved from [Link]

-

Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2023). ResearchGate. Retrieved from [Link]

-

An overview on synthesis and biological activity of pyrimidines. (2022). ResearchGate. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Molecules, 26(7), 2058. Retrieved from [Link]

-

Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). World Journal of Pharmaceutical Research, 13(10), 1-17. Retrieved from [Link]

-

Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. (2023). Journal of the Indian Chemical Society, 100(4), 100957. Retrieved from [Link]

-

Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2022). Molecules, 27(19), 6614. Retrieved from [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters, 13(3), 643-665. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2023). Organic and Biomolecular Chemistry. Retrieved from [Link]

-

Recent Advances in Pyrimidine-Based Drugs. (2023). MDPI. Retrieved from [Link]

-

Mechanism of action of pyrimidine analogues. (n.d.). ResearchGate. Retrieved from [Link]

-

Molecular docking, synthesis and biological significance of pyrimidine analogues as prospective antimicrobial and antiproliferative agents. (2019). Chemistry Central Journal, 13(1), 60. Retrieved from [Link]

-

pyrimidine. (n.d.). ClinicalTrials.gov. Retrieved from [Link]

-

The TRiC/CCT Complex at the Crossroads of Metabolism and Hypoxia in GBM: Implications for IDH-Dependent Therapeutic Targeting. (2024). International Journal of Molecular Sciences, 25(11), 5984. Retrieved from [Link]

-

Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). International Journal of Molecular Sciences, 25(20), 11011. Retrieved from [Link]

-

Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. (2024). ACS Omega. Retrieved from [Link]

Sources

- 1. sciensage.info [sciensage.info]

- 2. ijcrt.org [ijcrt.org]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in Pyrimidine-Based Drugs [ouci.dntb.gov.ua]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijrpr.com [ijrpr.com]

- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Antiviral activity of pyrimidine containing compounds: Patent review. | Semantic Scholar [semanticscholar.org]

- 18. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]

- 19. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. journals.innovareacademics.in [journals.innovareacademics.in]

- 22. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 23. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. wjarr.com [wjarr.com]

- 26. orientjchem.org [orientjchem.org]

- 27. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Therapeutic Potential of 2-Methoxy-4,6-dimethylpyrimidin-5-OL

A Senior Application Scientist's Perspective on a Novel Pyrimidine Derivative

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in medicinal chemistry, integral to a multitude of clinically significant therapeutics.[1][2] This guide delves into the untapped potential of a specific derivative, 2-Methoxy-4,6-dimethylpyrimidin-5-OL. While direct biological data for this compound is not yet prevalent in published literature, this document constructs a robust, scientifically-grounded framework for its investigation. By examining the synthesis of related compounds and the established activities of the broader pyrimidine class, we will outline plausible therapeutic applications, propose mechanisms of action, and provide detailed experimental protocols to empower researchers to explore this promising molecule.

The Pyrimidine Scaffold: A Privileged Structure in Drug Discovery

The six-membered heterocyclic pyrimidine ring is a fundamental component of life, forming the basis of the nucleobases uracil, thymine, and cytosine.[3] This inherent biocompatibility has made pyrimidine derivatives a fertile ground for drug discovery, with approved drugs spanning a wide range of therapeutic areas including oncology, infectious diseases, and inflammatory conditions.[4][5] The versatility of the pyrimidine core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties to achieve desired therapeutic effects.[2]

Physicochemical Properties and Synthesis of this compound

While specific experimental data for this compound is limited, we can infer its properties and a plausible synthetic route from closely related analogs.

Predicted Physicochemical Properties

Based on the structure of the related compound, 2-methoxy-4-methylpyrimidin-5-ol, we can anticipate the physicochemical properties of this compound.[6] These properties are crucial for predicting its behavior in biological systems and for designing appropriate experimental conditions.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~154.17 g/mol | Influences absorption, distribution, and excretion. |

| XLogP3-AA | ~0.8 | Predicts lipophilicity, affecting membrane permeability. |

| Hydrogen Bond Donors | 1 | Participates in interactions with biological targets. |

| Hydrogen Bond Acceptors | 4 | Contributes to binding affinity and solubility. |

| Rotatable Bond Count | 1 | Influences conformational flexibility and target binding. |

| Topological Polar Surface Area | ~55.2 Ų | Affects cell permeability and oral bioavailability. |

Table 1: Predicted physicochemical properties of this compound, extrapolated from a related compound.[6]

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be devised based on established methods for similar pyrimidine derivatives.[7] The proposed synthesis starts from the commercially available 4,6-dimethylpyrimidin-5-ol.

Caption: Proposed two-step synthesis of this compound.

Protocol for the Synthesis of this compound:

Step 1: Synthesis of 2-bromo-4,6-dimethylpyrimidin-5-ol [7]

-

To a solution of 4,6-dimethylpyrimidin-5-ol (1.0 eq) in tetrahydrofuran (THF), add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (0.7 eq).

-

Stir the resulting mixture at room temperature for 5 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by silica gel column chromatography to yield 2-bromo-4,6-dimethylpyrimidin-5-ol.

Step 2: Synthesis of this compound

-

Dissolve 2-bromo-4,6-dimethylpyrimidin-5-ol (1.0 eq) in anhydrous methanol.

-

Add a solution of sodium methoxide (1.1 eq) in methanol dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction with water and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Potential Therapeutic Applications and Mechanistic Hypotheses

The structural features of this compound, particularly the substituted pyrimidine core, suggest several promising avenues for therapeutic development.

Anticancer Activity: Targeting Kinase Signaling

Hypothesis: this compound may act as a kinase inhibitor, a well-established mechanism for many pyrimidine-based anticancer drugs.[5] The 2-methoxy and 5-hydroxyl groups could facilitate hydrogen bonding within the ATP-binding pocket of various kinases, leading to the inhibition of downstream signaling pathways that promote cell proliferation and survival. A particularly interesting target could be the Fibroblast Growth Factor Receptor 4 (FGFR4), given that derivatives of 2-amino-4,6-dimethylpyrimidin-5-ol have shown selective FGFR4 inhibitory activity.[7][8]

Caption: Hypothetical mechanism of action for anticancer activity via FGFR4 inhibition.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of this compound against a panel of kinases, including FGFR4.

-

Materials: Recombinant human kinases, appropriate kinase-specific peptide substrates, ATP, this compound, and a suitable kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well plate, add the kinase, peptide substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate at 30 °C for 60 minutes. e. Stop the reaction and measure the amount of ADP produced according to the manufacturer's instructions. f. Calculate the IC50 value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

Anti-inflammatory Activity: Modulation of Cyclooxygenase (COX) Enzymes

Hypothesis: The phenolic hydroxyl group on the pyrimidine ring suggests potential antioxidant and anti-inflammatory properties.[9] this compound could potentially inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[4] The methoxy and methyl substituents may influence the selectivity towards COX-2 over COX-1, a desirable feature for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Caption: Proposed mechanism for anti-inflammatory activity through COX inhibition.

Experimental Protocol: In Vitro COX Inhibition Assay

-

Objective: To evaluate the inhibitory effect of this compound on COX-1 and COX-2 activity.

-

Materials: Ovine COX-1 and human recombinant COX-2 enzymes, arachidonic acid, this compound, and a colorimetric COX inhibitor screening assay kit.

-

Procedure: a. Prepare serial dilutions of the test compound. b. In separate wells of a 96-well plate, incubate COX-1 and COX-2 enzymes with the test compound for 10 minutes at 37 °C. c. Add arachidonic acid to initiate the reaction. d. Incubate for 10 minutes at 37 °C. e. Stop the reaction and measure the prostaglandin production using the colorimetric probe as per the kit's protocol. f. Determine the IC50 values for both COX-1 and COX-2 to assess potency and selectivity.

Antimicrobial Activity: Interference with Microbial Metabolic Pathways

Hypothesis: The pyrimidine core is present in many antimicrobial agents that act by inhibiting essential microbial enzymes or interfering with the synthesis of vital cellular components.[4] this compound could potentially exhibit antimicrobial activity by targeting pathways unique to bacteria or fungi, such as folic acid synthesis or cell wall biosynthesis. The lipophilic nature imparted by the methyl and methoxy groups may facilitate its transport across microbial cell membranes.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

-

Materials: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), appropriate broth media (e.g., Mueller-Hinton broth, RPMI-1640), this compound, and 96-well microtiter plates.

-